molecular formula C16H23NO B13407631 3-Tolperison

3-Tolperison

Cat. No.: B13407631
M. Wt: 245.36 g/mol
InChI Key: RHSOOLLJDIWQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tolperison involves the reaction of 4-methylacetophenone with piperidine in the presence of a reducing agent. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as wet granulation and compression are used to formulate the compound into film-coated tablets for oral administration .

Chemical Reactions Analysis

Types of Reactions: 3-Tolperison undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted aromatic compounds .

Scientific Research Applications

3-Tolperison has a wide range of scientific research applications:

Mechanism of Action

3-Tolperison exerts its effects by acting on the central nervous system. It blocks voltage-gated sodium and calcium channels in the reticular formation of the brainstem. This action inhibits the release of neurotransmitters, leading to muscle relaxation. The compound also increases blood supply to skeletal muscles, reducing muscle contracture and associated pain .

Comparison with Similar Compounds

Uniqueness of 3-Tolperison: this compound stands out due to its minimal sedative effects and its ability to effectively alleviate muscle spasms without significant side effects. Its unique mechanism of action and high affinity for nervous tissue make it a valuable therapeutic agent in the treatment of various neurological conditions .

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

2-methyl-1-(3-methylphenyl)-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C16H23NO/c1-13-7-6-8-15(11-13)16(18)14(2)12-17-9-4-3-5-10-17/h6-8,11,14H,3-5,9-10,12H2,1-2H3

InChI Key

RHSOOLLJDIWQPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C)CN2CCCCC2

Origin of Product

United States

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